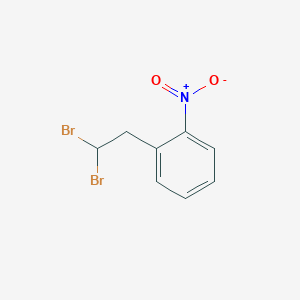

1-(2,2-Dibromoethyl)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dibromoethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRSZSOFPRJTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimized Reaction Pathways for 1 2,2 Dibromoethyl 2 Nitrobenzene

Precursor-Based Synthetic Routes to 1-(2,2-Dibromoethyl)-2-nitrobenzene

The synthesis of this compound can be efficiently achieved by starting with precursors that already contain the 2-nitrophenyl moiety. The key transformations involve the introduction of the dibromoethyl group onto the aromatic ring's side chain.

Bromination Strategies for Ethyl-Substituted Nitrobenzene (B124822) Precursors

A primary and direct precursor for the target compound is 2-ethyl-1-nitrobenzene. The synthesis hinges on the selective bromination of the ethyl side chain at the benzylic position. The benzylic carbon is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.

The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and light or heat. youtube.commasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution on the alkyl side chain over electrophilic addition to the aromatic ring. masterorganicchemistry.com The nitro group's strong deactivating effect further discourages electrophilic aromatic substitution. askfilo.com

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) generates radicals, which then abstract a hydrogen atom from a trace amount of HBr to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen from 2-ethyl-1-nitrobenzene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield 1-(1-bromoethyl)-2-nitrobenzene (B1280530) and a new bromine radical. libretexts.org

Further Bromination: The resulting 1-(1-bromoethyl)-2-nitrobenzene can undergo a second radical bromination at the same benzylic position to yield the final product, this compound.

Termination: The reaction is terminated by the combination of any two radical species.

Interactive Table: Radical Bromination of 2-Ethyl-1-nitrobenzene

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Ethyl-1-nitrobenzene | N-Bromosuccinimide (NBS) (2 equivalents), Radical Initiator (e.g., AIBN) | Carbon tetrachloride (CCl₄) | Heat (reflux) and/or UV light | This compound |

Nucleophilic Substitution Approaches for Dibromoethyl Moiety Formation

While less direct, the dibromoethyl moiety can theoretically be constructed via nucleophilic substitution reactions. This approach would involve a precursor with leaving groups at the desired positions, which are then displaced by bromide ions.

A hypothetical precursor for this route would be 1-(2,2-dihydroxyethyl)-2-nitrobenzene. The two hydroxyl groups could be converted into good leaving groups, such as tosylates or mesylates, and subsequently displaced by a bromide nucleophile (e.g., from sodium bromide). Alternatively, reagents like phosphorus tribromide (PBr₃) could be used to directly convert the diol into the dibromide. This type of reaction is a standard method for converting alcohols to alkyl halides.

Another potential precursor is 2-(2-nitrophenyl)oxirane. Ring-opening of the epoxide with hydrobromic acid (HBr) would yield 2-bromo-1-(2-nitrophenyl)ethanol. The remaining hydroxyl group would then need to be converted to a bromide, possibly through another reaction with HBr or PBr₃.

Direct Functionalization and Halogenation Techniques

This section encompasses methods where the target functional group is installed in a more direct fashion, often involving the creation of an intermediate that readily undergoes halogenation. A highly effective strategy involves the synthesis and subsequent bromination of 2-nitrostyrene.

This two-step pathway is one of the most practical methods for preparing this compound:

Formation of 2-Nitrostyrene: The precursor, 2-nitrotoluene, can be condensed with formaldehyde (B43269) in the presence of a base to generate 2-nitrostyrene. Alternatively, 2-ethyl-1-nitrobenzene can be dehydrogenated, though this is a less common laboratory method. A more accessible route involves the Henry reaction between 2-nitrobenzaldehyde (B1664092) and nitromethane, followed by dehydration. wikipedia.org

Bromination of 2-Nitrostyrene: The resulting 2-nitrostyrene possesses a carbon-carbon double bond that is activated towards electrophilic addition. The addition of molecular bromine (Br₂) across this double bond proceeds readily. chemguide.co.uk The reaction is typically carried out by treating the 2-nitrostyrene with a solution of bromine in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.comlibretexts.org

The mechanism involves the attack of the π-electrons of the alkene on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. youtube.com The bromide ion (Br⁻), generated in the first step, then attacks one of the carbons of the bromonium ion in an Sₙ2-like fashion, resulting in the anti-addition of the two bromine atoms across the original double bond to form this compound. libretexts.org

Interactive Table: Electrophilic Addition to 2-Nitrostyrene

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Nitrostyrene | Bromine (Br₂) | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Room temperature | This compound |

Catalytic and Electrosynthetic Approaches in this compound Synthesis

Modern synthetic chemistry often employs catalytic and electrosynthetic methods to improve efficiency and selectivity. However, for the specific synthesis of this compound, these approaches are not as well-documented as the classical methods described above.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of contemporary organic synthesis, enabling a wide array of transformations. In principle, a transition metal catalyst could be employed for the direct C-H functionalization of the ethyl group in 2-ethyl-1-nitrobenzene. However, the development of catalysts with the required selectivity to achieve dibromination at the benzylic position without affecting other positions on the molecule is a significant challenge. As such, there is limited specific literature describing a transition metal-catalyzed synthesis of this compound.

Electrochemical Reduction and Derivatization Pathways

Electrosynthesis offers an alternative means of generating reactive intermediates under mild conditions. An electrochemical approach to this compound is plausible but not established in the literature. A hypothetical pathway could involve the electrochemical generation of bromine radicals or other brominating species that could then react with a suitable precursor like 2-ethyl-1-nitrobenzene. Another possibility could involve the electrochemical modification of the nitro group to a different functionality that facilitates side-chain bromination, followed by re-oxidation to the nitro group. However, these remain speculative pathways without direct experimental validation for this specific compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. Key considerations include maximizing atom economy, minimizing waste, and utilizing sustainable reaction media.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. cdnsciencepub.comchegg.com For the synthesis of this compound from 2-nitrostyrene and bromine, the ideal atom economy is 100% as it is an addition reaction where all atoms of the reactants are incorporated into the final product.

Theoretical Reaction:

C₈H₇NO₂ + Br₂ → C₈H₇Br₂NO₂

Waste minimization strategies focus on several areas:

Catalytic Approaches: While not always applicable to simple brominations, the use of catalysts can enable reactions with higher selectivity and efficiency, thereby reducing the formation of byproducts.

In Situ Generation of Reagents: Generating the brominating agent in situ from safer precursors can be a viable strategy. For instance, the oxidation of bromide salts can produce bromine in the reaction mixture as needed, avoiding the storage and handling of large quantities of elemental bromine. gctlc.org

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can maximize the yield of the desired product and minimize the formation of impurities and degradation products.

The following table provides a comparative analysis of the atom economy for different hypothetical synthetic routes to this compound.

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Route 1: Direct Bromination | 2-Nitrostyrene, Bromine (Br₂) | This compound | None (in theory) | 100 |

| Route 2: Using N-Bromosuccinimide (NBS) | 2-Nitrostyrene, N-Bromosuccinimide | This compound | Succinimide | ~45.7 |

| Route 3: In situ Bromine Generation | 2-Nitrostyrene, Sodium Bromide, Oxidizing Agent | This compound | Oxidant byproducts | Varies with oxidant |

Note: The atom economy for Route 2 is calculated as: [Molecular Weight of C₈H₇Br₂NO₂ / (Molecular Weight of C₈H₇NO₂ + Molecular Weight of C₄H₅NO₂Br)] * 100. The value for Route 3 is dependent on the specific oxidizing agent used.

Solvent-Free and Sustainable Reaction Media Considerations

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. cdnsciencepub.com Therefore, a key aspect of greening the synthesis of this compound is the consideration of solvent-free conditions or the use of sustainable reaction media.

Solvent-Free Synthesis:

Conducting the bromination of 2-nitrostyrene under solvent-free conditions represents an ideal green chemistry scenario. This can be achieved through mechanochemistry, where the reactants are combined in a ball mill. rsc.org This technique often leads to shorter reaction times, reduced energy consumption, and eliminates the need for solvent purchase, purification, and disposal. rsc.org The absence of a solvent also simplifies product isolation.

Sustainable Reaction Media:

When a solvent is necessary, the focus shifts to sustainable alternatives to traditional chlorinated solvents like dichloromethane or carbon tetrachloride, which are often used in bromination reactions. Greener solvent options include:

Water: Although the organic reactants may have low solubility, the use of phase-transfer catalysts or micellar systems can facilitate the reaction in an aqueous medium.

Bio-derived Solvents: Solvents derived from renewable resources, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyrene, are increasingly being explored as replacements for petroleum-based solvents.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are non-volatile and often recyclable reaction media that can offer unique solubility and catalytic properties. Their use can lead to improved reaction rates and selectivities.

The following table outlines potential reaction media and their green chemistry implications for the synthesis of this compound.

| Reaction Medium | Advantages | Disadvantages |

| Solvent-Free (Mechanochemistry) | No solvent waste, potentially faster reaction, lower energy consumption. rsc.org | May not be suitable for all scales, potential for localized heating. |

| Water | Non-toxic, non-flammable, inexpensive. | Low solubility of organic reactants, may require additives. |

| Ethanol | Bio-derived, relatively low toxicity. | Flammable, may require purification and recycling. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, good solvent properties. | More expensive than traditional solvents. |

| Ionic Liquids (ILs) | Non-volatile, recyclable, can enhance reaction rates. | Can be expensive, potential for toxicity and biodegradability issues. |

Reactivity Profiles and Mechanistic Investigations of 1 2,2 Dibromoethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions of the Dibromoethyl Group

The dibromoethyl group attached to the nitro-substituted benzene (B151609) ring is a primary site for nucleophilic attack. The presence of two bromine atoms on the terminal carbon enhances its electrophilicity, making it susceptible to substitution reactions.

Mechanism and Scope of SN2 Reactions

The substitution of the bromine atoms in bromoalkylbenzene derivatives often proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromide ion in a single, concerted step. For 1-(2,2-Dibromoethyl)-2-nitrobenzene, the primary carbon bearing the two bromine atoms is sterically accessible for nucleophilic attack.

The electron-withdrawing nature of the adjacent nitro-substituted benzene ring can influence the reaction rate. While the nitro group strongly deactivates the ring towards electrophilic attack, its effect on the side-chain reactivity is more complex, involving inductive effects. The presence of two bromine atoms on the same carbon atom significantly increases the reactivity of the compound compared to those with fewer halogens.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic nature of the dibromoethyl group allows it to react with a variety of nucleophiles. smolecule.comsmolecule.com This reactivity enables the synthesis of a wide range of derivatives by replacing the bromine atoms with other functional groups. ontosight.ai While specific studies on this compound are limited, the reactivity can be inferred from similar bromo-substituted nitroaromatic compounds. smolecule.com

Common nucleophiles that are expected to react include:

Amines: Primary and secondary amines can displace the bromide ions to form substituted ethylamine (B1201723) derivatives.

Thiols: Thiolates are potent nucleophiles that can lead to the formation of thioethers.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can react to form ethers.

Other Nucleophiles: Other nucleophiles such as cyanide and hydroxide (B78521) ions can also participate in these substitution reactions, leading to nitriles and alcohols, respectively.

The reaction with bifunctional nucleophiles can also lead to the formation of heterocyclic structures.

Table 1: Expected Products from Nucleophilic Substitution Reactions

| Nucleophile | Expected Product Type |

|---|---|

| Amines (R₂NH) | Substituted Diaminoethylbenzene |

| Thiols (RSH) | Dithioether |

| Alkoxides (RO⁻) | Diether |

| Cyanide (CN⁻) | Dinitrile |

| Hydroxide (OH⁻) | Diol (likely unstable, may rearrange) |

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can be readily reduced to an amine, providing a gateway to a host of further chemical modifications. smolecule.comsmolecule.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds to their corresponding anilines. google.comtcichemicals.com This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. tcichemicals.com

Commonly employed catalysts include platinum group metals such as palladium on a carbon support (Pd/C) or platinum. tcichemicals.comup.pt The reaction mechanism is complex but is understood to involve the stepwise reduction of the nitro group on the catalyst surface. up.pt The process is generally highly selective for the nitro group reduction, leaving other functional groups, such as the halogens on the ethyl chain, intact under controlled conditions. The hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a well-established process, often carried out in the liquid phase under moderate temperatures and pressures. up.ptresearchgate.net

Selective Electrochemical Reduction and Product Diversification

Electrochemical methods offer an alternative pathway for the reduction of nitroaromatic compounds, allowing for fine-tuning of the reaction products by controlling the electrode potential. nih.gov Studies on the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene (B107829), a close structural analog, provide significant insight into the potential transformations of this compound. chemrxiv.orgresearchgate.netresearchgate.net

Cyclic voltammetry of these compounds typically shows multiple irreversible reduction peaks. researchgate.net The first peak is attributed to the one-electron reduction of the nitro group to form a radical anion. researchgate.net Controlled-potential electrolysis can lead to a variety of products. For instance, bulk electrolysis of 1-(2-bromoethyl)-2-nitrobenzene at a potential corresponding to the first reduction peak can yield 1-nitro-2-vinylbenzene as the primary product, alongside indole (B1671886). researchgate.net This suggests that the electrochemically generated nitro radical anion can induce intramolecular reactions, leading to elimination of the bromoethyl group to form a vinyl group or cyclization to form indole. chemrxiv.org

Table 2: Potential Products from Electrochemical Reduction of Nitro-Bromoethyl-Benzenes

| Reaction Conditions | Potential Products | Reference |

|---|---|---|

| Controlled-potential electrolysis (at first cathodic peak) | 1-Nitro-2-vinylbenzene, Indole | researchgate.net |

| Further reduction | Substituted 1H-Indoles | chemrxiv.org |

Electrophilic Aromatic Substitution and Benzene Ring Functionalization

Further functionalization of the benzene ring in this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the electronic properties of the existing substituents.

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. makingmolecules.com This deactivation occurs because the nitro group pulls electron density out of the benzene ring, making it less nucleophilic. makingmolecules.com Resonance structures show that the electron deficiency is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director for incoming electrophiles. makingmolecules.com

The 1-(2,2-dibromoethyl) group, located at the ortho position, will also influence the regioselectivity of the substitution. Halogenated alkyl groups are generally considered to be deactivating due to the inductive electron-withdrawing effect of the halogens.

In the case of this compound, both substituents are deactivating. The powerful meta-directing effect of the nitro group is expected to be the dominant factor. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is predicted to occur at the positions meta to the nitro group, which are C4 and C6. Steric hindrance from the adjacent dibromoethyl group might favor substitution at the C4 position over the C6 position. The reaction would likely require harsh conditions, such as elevated temperatures, due to the deactivated nature of the ring. makingmolecules.com

Regioselectivity and Electronic Effects of Substituents

The reactivity and regioselectivity of this compound are significantly influenced by the electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene. lumenlearning.comlibretexts.org This deactivation is due to both inductive electron withdrawal and resonance effects, which pull electron density away from the aromatic ring. libretexts.org

In electrophilic aromatic substitution reactions, the nitro group is a meta-director. libretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the nitro group. This directing effect can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction. libretexts.org When the electrophile attacks the ortho or para positions, one of the resonance structures of the resulting carbocation is highly destabilized because the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. libretexts.org In contrast, the intermediate formed by meta-attack does not have this destabilizing resonance structure, making it the more favored pathway. libretexts.org

The dibromoethyl group [-CH(Br)CH₂Br or -C(Br)=CHBr] also influences the reactivity of the aromatic ring, primarily through its inductive effect. The bromine atoms are electronegative and withdraw electron density from the ring, further deactivating it towards electrophilic attack.

Oxidative Transformations of the Ethyl Chain

The ethyl chain of this compound can undergo oxidative transformations. For instance, the dibromoethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid under appropriate conditions. While specific studies on the oxidative transformation of the ethyl chain of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that strong oxidizing agents could achieve this transformation.

The presence of the nitro group can influence these oxidative reactions. The strong electron-withdrawing nature of the nitro group can affect the stability of intermediates and transition states during the oxidation process.

Cyclization and Heterocycle Formation via this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various cyclic and heterocyclic compounds.

Intramolecular Reactions Leading to Ring Systems

The presence of the ortho-disposed nitro and dibromoethyl groups allows for intramolecular cyclization reactions. For example, reduction of the nitro group to an amino group can be followed by an intramolecular nucleophilic substitution, where the newly formed amino group attacks the carbon bearing a bromine atom, leading to the formation of a nitrogen-containing ring system. chemrxiv.orgresearchgate.net This type of reaction is a common strategy for synthesizing heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Aziridines, Triazoles, Thiadiazoles)

Derivatives of this compound can be utilized in the synthesis of various nitrogen-containing heterocycles.

Aziridines: Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. wikipedia.org Their synthesis often involves the addition of a nitrene to an alkene. wikipedia.orgrsc.org While direct synthesis from this compound is not explicitly described, derivatives of this compound could potentially be converted to alkenes, which could then undergo aziridination. Another approach involves the intramolecular cyclization of haloamines, which could be formed from derivatives of this compound. wikipedia.org

Triazoles: Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. nih.govscispace.com A common method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne (the Huisgen cycloaddition). organic-chemistry.orgmdpi.com Derivatives of this compound could be converted into either the azide or alkyne partner for this reaction. For example, the dibromoethyl group could be eliminated to form an alkyne, or one of the bromine atoms could be substituted with an azide group. organic-chemistry.orgnih.gov

Thiadiazoles: Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. jrespharm.comajrconline.org Their synthesis often involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. jrespharm.com Derivatives of this compound could be functionalized to introduce the necessary precursors for thiadiazole ring formation. For instance, conversion to a carboxylic acid derivative followed by reaction with thiosemicarbazide and subsequent cyclization is a plausible route. jrespharm.commdpi.com

Cross-Coupling Reactions of Brominated Moieties

The bromine atoms in this compound are susceptible to various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. worktribe.comsigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful in this context. sigmaaldrich.comresearchgate.net

In these reactions, the carbon-bromine bond undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. worktribe.com The reactivity of the C-Br bond allows for the coupling of the aryl or vinyl moiety with a variety of coupling partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira). worktribe.comresearchgate.net The presence of the nitro group can influence the efficiency of these reactions by altering the electronic properties of the substrate.

Comprehensive Mechanistic Studies of Key Transformations

The mechanisms of the key transformations involving this compound and its derivatives are of significant interest for understanding and optimizing these reactions.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate (sigma complex). masterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step. masterorganicchemistry.com The stability of the sigma complex determines the regioselectivity of the reaction, with the nitro group directing incoming electrophiles to the meta position. libretexts.org

Cyclization Reactions: The mechanisms of intramolecular cyclization reactions typically involve a nucleophilic attack of one functional group on another within the same molecule. For instance, the formation of a heterocyclic ring from a derivative of this compound would likely proceed via an intramolecular SN2 reaction, where an amino group displaces a bromide ion.

Cross-Coupling Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. worktribe.comsigmaaldrich.com The oxidative addition of the C-Br bond to the palladium(0) catalyst is often the initial step. The specific details of the mechanism can be influenced by the ligands on the palladium catalyst, the solvent, and the nature of the coupling partners.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,2 Dibromoethyl 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

The structural assignment of 1-(2,2-Dibromoethyl)-2-nitrobenzene can be unequivocally determined using ¹H and ¹³C NMR spectroscopy. While specific experimental data for this exact isomer is not widely published, expected chemical shifts and coupling patterns can be predicted based on analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl side chain and the aromatic protons. The dibromoethyl group (-CH₂-CHBr₂) protons would present as a doublet and a triplet, respectively, due to spin-spin coupling. The -CH₂- protons, adjacent to the aromatic ring, would likely appear as a doublet around 3.5-4.0 ppm. The single proton on the carbon bearing two bromine atoms (-CHBr₂) would be significantly deshielded by the electronegative halogens, appearing as a triplet further downfield, likely in the 5.5-6.0 ppm range. The aromatic region would display a complex multiplet pattern typical of a 1,2-disubstituted benzene (B151609) ring, with signals expected between 7.4 and 8.2 ppm, influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. libretexts.org The carbon of the -CHBr₂ group would be found at a characteristic shift around 40-50 ppm. The -CH₂- carbon would resonate at approximately 35-45 ppm. In the aromatic region, six distinct signals would be expected. The carbon atom bonded to the nitro group (C2) is the most deshielded, appearing around 148 ppm. stackexchange.com The carbon attached to the ethyl group (C1) would be found near 135-140 ppm. The remaining four aromatic carbons would have chemical shifts in the typical range of 124-135 ppm. libretexts.orgstackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C H₂- | ~3.7 (d) | ~40 |

| -C HBr₂ | ~5.8 (t) | ~45 |

| C1-Ar | - | ~138 |

| C2-Ar | - | ~148 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, mapping the molecular framework. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. youtube.com For this compound, a distinct cross-peak would be observed between the doublet of the -CH₂- group and the triplet of the -CHBr₂ proton, confirming their adjacency in the ethyl chain. Correlations would also be seen between adjacent protons on the aromatic ring, helping to assign their specific positions. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It would show a correlation peak between the -CH₂- proton signal and the corresponding -CH₂- carbon signal, and another between the -CHBr₂ proton and its carbon. This allows for the direct assignment of the ¹³C signals for all protonated carbons. youtube.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Dihedral Angles and Conformational Preferences

In the crystal structure of 1-Dibromomethyl-4-methoxy-2-nitrobenzene, the asymmetric unit contains two crystallographically independent molecules, labeled A and B. researchgate.netiucr.org

Nitro Group Orientation: The nitro groups are twisted relative to the plane of the benzene rings. The dihedral angles between the nitro group and the benzene ring are 39.26° in molecule A and 35.90° in molecule B. researchgate.netiucr.org This non-planar arrangement is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance between the substituents. mdpi.com

Dibromomethyl Group Conformation: In both independent molecules, the dibromomethyl group is oriented so that the two large bromine atoms are tilted away from the benzene ring, likely to minimize steric strain with the adjacent nitro group and the aromatic system. researchgate.netresearchgate.net

Table 2: Key Dihedral Angles in 1-Dibromomethyl-4-methoxy-2-nitrobenzene Data obtained from X-ray crystallographic analysis of the derivative compound. researchgate.netiucr.org

| Molecule | Dihedral Angle (Nitro Group vs. Benzene Ring) |

|---|---|

| A | 39.26 (9)° |

Investigation of Non-Covalent Interactions (e.g., C-H···O, Br···Br, C-H···π)

The crystal packing of 1-Dibromomethyl-4-methoxy-2-nitrobenzene is stabilized by a network of weak non-covalent interactions, which are critical in directing the supramolecular assembly. researchgate.netnih.govias.ac.in

C-H···O Hydrogen Bonds: Intermolecular C-H···O hydrogen bonds are present, linking the molecules into an extended network. These interactions involve hydrogen atoms from the benzene ring or the methyl group interacting with the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net

Br···Br Interactions: A notable feature is the presence of short Br···Br contacts between neighboring molecules. These halogen-halogen interactions are a significant directional force in the crystal packing of brominated compounds. researchgate.netiucr.org

C-H···π Interactions: The crystal structure is further stabilized by weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of the benzene ring of a neighboring molecule. researchgate.netresearchgate.net

These varied interactions collectively build a stable, three-dimensional supramolecular architecture in the solid state. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Reaction Pathway Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comresearchgate.net

For this compound, the spectra would be dominated by vibrations from the nitro, dibromoethyl, and substituted benzene components.

Nitro Group Vibrations: The nitro (-NO₂) group gives rise to two strong and easily identifiable stretching bands in the IR spectrum. The asymmetric stretch appears at a higher frequency, typically around 1520-1560 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1345-1365 cm⁻¹.

C-Br Vibrations: The carbon-bromine (C-Br) bonds produce stretching vibrations that appear in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. For the dibromomethyl analogue, peaks were noted at 613 cm⁻¹ and 567 cm⁻¹.

Aromatic and Aliphatic C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aliphatic C-H stretches of the -CH₂- group would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. spectroscopyonline.com Bending vibrations for the methylene (B1212753) (-CH₂-) group would also be present, such as the scissoring mode around 1450 cm⁻¹. researchgate.net

Aromatic C=C Vibrations: Stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1400-1600 cm⁻¹ region.

Analysis of these vibrational modes not only confirms the presence of the key functional groups but can also be used to monitor reaction progress, for instance, by observing the appearance or disappearance of specific bands during the synthesis of the compound or its derivatives.

Table 3: Key IR Absorption Bands for this compound Frequencies are based on data for analogous compounds and general spectroscopic correlations. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -NO₂ | 1520 - 1560 |

| Symmetric Stretch | -NO₂ | 1345 - 1365 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Bend | Aliphatic (-CH₂-) | ~1450 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of "this compound" by providing information about its molecular weight and fragmentation pattern. This technique is instrumental in confirming the molecular formula and monitoring the progress of chemical reactions involving this compound.

In mass spectrometry, the molecule is ionized and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly provides the molecular weight of the compound. For "this compound" (C₈H₇Br₂NO₂), the exact mass can be calculated, and the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

The fragmentation of "this compound" in the mass spectrometer provides structural information. Electron Ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation patterns for nitroaromatic compounds and alkyl halides are well-documented and can be used to predict the mass spectrum. nih.govmiamioh.edu For nitroaromatic compounds, characteristic losses include the nitro group (-NO₂, 46 Da) and nitric oxide (-NO, 30 Da). youtube.comaip.org For alkyl bromides, the loss of a bromine atom (-Br, 79/81 Da) is a common fragmentation pathway. miamioh.edu

The predicted fragmentation of "this compound" would involve these characteristic losses, leading to a series of fragment ions that can be used to piece together the original structure. For instance, the loss of a bromine radical from the molecular ion would be a highly probable event. Subsequent loss of the second bromine or the nitro group would lead to other significant peaks.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C₈H₇Br₂NO₂]⁺ | Molecular Ion | 327/329/331 | Confirms molecular weight and presence of two Br atoms. |

| [C₈H₇BrNO₂]⁺ | Loss of a Bromine atom | 248/250 | Indicates the presence of a bromoethyl group. |

| [C₈H₇Br₂]⁺ | Loss of the Nitro group | 281/283/285 | Confirms the presence of a nitro group. |

| [C₇H₅Br₂]⁺ | Loss of the Ethyl group | 267/269/271 | Indicates the dibromomethyl-benzene structure. |

| [C₈H₇NO₂]⁺ | Loss of two Bromine atoms | 165 | Represents the nitrophenylethyl cation. |

| [C₆H₄NO₂]⁺ | Phenylnitro cation | 122 | Characteristic fragment of nitrobenzene (B124822) derivatives. |

| [C₆H₅]⁺ | Phenyl cation | 77 | Common fragment in aromatic compounds. |

This fragmentation data is not only crucial for initial structure confirmation but also serves as a valuable tool for reaction monitoring. For example, in a synthesis reaction producing "this compound," the disappearance of the reactant peaks and the appearance of the characteristic molecular ion cluster and fragment peaks of the product in the mass spectrum would indicate the progression of the reaction.

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds like "this compound". chemijournal.comspringernature.comnih.gov These techniques offer enhanced sensitivity and specificity compared to using either technique alone. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary hyphenated technique for the analysis of volatile and semi-volatile compounds. chemijournal.comslideshare.net "this compound" is expected to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. epa.govnemi.gov

The retention time from the GC provides one level of identification, while the mass spectrum from the MS offers detailed structural information, as discussed in the previous section. This combination is powerful for confirming the presence of "this compound" in a sample and for distinguishing it from isomers and other related compounds. bohrium.com The use of GC-MS for analyzing similar halogenated and nitrated aromatic compounds is well-established. rsc.orgepa.govhpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative. nih.govresearchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used to generate ions from the analytes in the liquid phase. nih.govpjoes.com

LC-MS is particularly useful for the analysis of nitroaromatic compounds. pjoes.comsdu.edu.cn If "this compound" is part of a complex matrix or if derivatization reactions are being studied, LC-MS can provide excellent separation and identification capabilities. researchgate.net Tandem Mass Spectrometry (LC-MS/MS) can further enhance selectivity and structural elucidation by isolating a specific ion and inducing further fragmentation. nih.govresearchgate.net

Table 2: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Application for this compound | Advantages |

| GC-MS | Separates volatile compounds based on boiling point, followed by mass analysis. chemijournal.com | Purity assessment, identification in reaction mixtures, and quantification. | High resolution separation, sensitive detection, and provides structural information through fragmentation. bohrium.com |

| LC-MS | Separates compounds based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. researchgate.net | Analysis of less volatile derivatives, study of reaction kinetics in solution, and analysis in complex matrices. | Applicable to a wider range of compounds, including non-volatile and thermally unstable ones; soft ionization techniques can preserve the molecular ion. nih.govnih.gov |

Computational and Theoretical Investigations of 1 2,2 Dibromoethyl 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular geometry of 1-(2,2-dibromoethyl)-2-nitrobenzene. These calculations offer a detailed view of electron distribution and the spatial arrangement of atoms, which are key determinants of the compound's chemical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules. For nitroaromatic compounds like this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are employed to optimize the molecular structure and explore its electronic properties. nih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.

DFT studies on similar nitroaromatic systems, such as nitrobenzene (B124822), have been used to investigate reaction mechanisms like cis-dihydroxylation. nih.gov These studies often explore different potential reaction pathways and calculate the activation energies for various steps. nih.gov For instance, in the study of nitrobenzene dioxygenase, DFT was used to compare the energetics of an epoxide pathway with direct reaction mechanisms. nih.gov This type of analysis helps in understanding how the electronic properties of the nitro group influence the reactivity of the entire molecule.

Furthermore, DFT calculations are instrumental in understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For substituted pyrrolidinones, for example, DFT calculations have shown how the presence of different functional groups affects these electronic properties. arabjchem.org

Ab Initio Methods for Electronic Configuration and Reactivity

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as MP2/cc-pVTZ, are used to study the structure, bonding, and relative stability of complex molecules. acs.org For instance, ab initio calculations have been applied to investigate superelectrophilic alkane dications and their isoelectronic boron cation analogues, providing insights into their electrophilic reactivity. acs.org

In the context of nitroaromatic compounds, ab initio calculations can elucidate the electronic configuration and help predict reactivity. For example, studies on phenyl naphthols have used ab initio methods to understand processes like Excited State Intramolecular Proton Transfer (ESIPT). acs.org Such calculations are crucial for determining the populations of reactive conformers in the ground state, which in turn governs the efficiency of photochemical reactions. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For complex molecules like this compound, this involves modeling potential reaction pathways and analyzing the corresponding transition states.

The study of reaction mechanisms often involves calculating the activation barriers for different proposed pathways. For example, in the rearrangement of acyl thiocyanates to isothiocyanates, computational studies at the B3LYP/6-311+G(d,p) level have been used to determine activation barriers, which are in good agreement with experimental observations. acs.org Similarly, understanding the photo-Favorskii rearrangement involves computational investigation of a series of intermediates and transition states to map out the reaction pathway. acs.org

For nitroaromatic compounds, reaction pathway modeling can shed light on their biological activities and environmental fate. For instance, the reduction of nitroaromatic compounds by flavoenzymes is a key area of study where computational modeling can help to understand the structure-activity relationships and the mechanisms of cytotoxicity. nih.gov

Conformational Landscape and Energy Minima Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

For flexible molecules, a conformational analysis is performed on all rotatable bonds to find the most stable structures, which are then fully optimized at a higher level of theory, such as DFT. arabjchem.org In a study of a related compound, 1-dibromomethyl-4-methoxy-2-nitrobenzene, X-ray diffraction revealed that the nitro group is twisted relative to the benzene (B151609) ring, with dihedral angles of 39.26° and 35.90° in the two independent molecules in the crystal lattice. researchgate.net The dibromomethyl group is oriented with the bromine atoms tilted away from the benzene ring. researchgate.net Such structural details are crucial for understanding intermolecular interactions. researchgate.net

Computational models can predict these conformational preferences. For instance, in ortho-nitrobenzyl derivatives, computational models predict a dihedral angle of approximately 30° between the nitro group and the benzene plane to minimize electronic repulsion.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

For example, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov In a study of a sulfonamide-Schiff base derivative, the calculated chemical shift for the azomethine proton was 8.60 ppm, which is in close agreement with the experimental value of 8.40 ppm. nih.gov Similarly, the gauge-independent atomic orbital (GIAO) method is often used for the ab initio calculation of NMR chemical shifts and has been shown to provide accurate results with a smaller basis set compared to other methods. researchgate.net

Structure-Reactivity Relationship Elucidation via Computational Methods

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. uomustansiriyah.edu.iqlibretexts.org Computational methods play a crucial role in elucidating these relationships by providing detailed insights into the electronic and steric factors that govern chemical reactions.

For nitroaromatic compounds, the electron-withdrawing nature of the nitro group significantly influences their reactivity. It enhances the electrophilicity of other substituents, such as the dibromomethyl group in 1-(dibromomethyl)-2-nitrobenzene, making it more susceptible to nucleophilic attack. The presence of two bromine atoms further increases its reactivity compared to similar compounds with fewer halogen atoms.

Advanced Chemical Applications and Derivatization Strategies for 1 2,2 Dibromoethyl 2 Nitrobenzene

Role as a Key Intermediate in Multi-Step Organic Synthesis

While specific multi-step syntheses employing 1-(2,2-Dibromoethyl)-2-nitrobenzene as a key intermediate are not extensively documented, its structural motifs—the nitro group and the geminal dibromoethyl group—are indicative of its utility as a versatile building block. The presence of two bromine atoms on the same carbon atom (a geminal dihalide) and an electron-withdrawing nitro group on the aromatic ring suggests several potential synthetic transformations.

Compounds with similar structures, such as 1-(2-bromoethyl)-2-nitrobenzene (B107829) and 1-(dibromomethyl)-2-nitrobenzene, are recognized as valuable intermediates in organic synthesis. The bromoethyl and dibromomethyl groups in these related compounds serve as effective alkylating agents, allowing for the introduction of the substituted phenyl ring into more complex molecular architectures. By analogy, this compound could be expected to undergo nucleophilic substitution reactions at the ethyl chain, although the geminal dibromide structure might lead to different reactivity patterns, such as elimination or rearrangement, under certain conditions.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of a wide array of compounds, including pharmaceuticals and dyes. The reduction of the nitro group in related nitrobenzene (B124822) derivatives is a well-established synthetic route. smolecule.com

Precursor for Functional Materials and Advanced Polymers

The development of functional materials and advanced polymers often relies on the incorporation of specific chemical moieties to impart desired properties. While direct applications of this compound as a precursor for such materials are not well-documented, its structure suggests potential in this area.

Research on related compounds, such as 1-(dibromomethyl)-2-nitrobenzene, has indicated their potential use in creating functionalized polymers with improved thermal stability and mechanical properties. The incorporation of halogenated and nitro-functionalized aromatic compounds into polymer backbones or as pendant groups can enhance flame retardancy, thermal stability, and other material characteristics. The dibromoethyl group in this compound could potentially be used to graft the molecule onto polymer chains or to act as a cross-linking agent, thereby modifying the properties of the resulting polymer matrix.

Synthesis of Novel Chemical Entities with Potential Research Utility

The unique combination of functional groups in this compound makes it a candidate for the synthesis of novel chemical entities with potential applications in various research fields. The reactivity of the dibromoethyl group, coupled with the directing effects of the nitro group in aromatic substitution reactions, could be exploited to generate a library of new compounds.

For instance, derivatives of similar compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. smolecule.com The synthesis of new molecules derived from this compound could lead to the discovery of compounds with interesting and potentially useful biological or material properties.

Enzymatic Transformation Studies and Biocatalysis

The field of biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The study of how enzymes interact with and transform xenobiotic compounds like halogenated nitroaromatics is an active area of research.

Specific studies investigating this compound as a substrate for measuring enzyme activity are not readily found in the literature. However, nitroaromatic compounds, in general, are known to be substrates for various enzymes, particularly nitroreductases and oxygenases. amsi.genih.govresearchgate.net For example, nitrobenzene dioxygenase is an enzyme that can hydroxylate nitrobenzene. researchgate.net The activity of such enzymes can be monitored by measuring the disappearance of the substrate or the appearance of a product. It is conceivable that this compound could serve as a substrate for certain enzymes, and its transformation could be used to quantify their activity. Research on nitrobenzene has shown it can induce oxidative stress and affect the activity of antioxidative enzymes in certain organisms. nih.gov

The structural features of this compound could potentially make it useful as a mechanistic probe in biocatalytic reactions. The presence of the nitro and dibromoethyl groups provides distinct spectroscopic and reactive handles. For example, the electron-withdrawing nitro group influences the electronic environment of the aromatic ring, which can affect the rate and mechanism of enzymatic reactions. The bromine atoms could also serve as probes, for instance, in studies involving dehalogenating enzymes. However, no specific studies employing this compound for this purpose have been identified in the available literature.

Future Research Directions and Emerging Trends for 1 2,2 Dibromoethyl 2 Nitrobenzene

Development of Novel and Highly Efficient Synthetic Protocols

The future development of 1-(2,2-Dibromoethyl)-2-nitrobenzene chemistry is fundamentally reliant on the establishment of robust and efficient synthetic methods. While classical approaches to related compounds exist, future research will likely focus on overcoming the limitations of current multi-step sequences, which often suffer from issues with regioselectivity and harsh reaction conditions.

Key areas for development include:

Direct C-H Functionalization: Moving beyond traditional electrophilic aromatic substitution, research into late-stage C-H activation could provide more direct and atom-economical routes. Developing catalysts capable of selectively introducing the 2,2-dibromoethyl group onto a nitrobenzene (B124822) precursor would be a significant advancement.

Photocatalytic and Electrosynthetic Methods: The use of visible-light photocatalysis or electrosynthesis offers green and mild alternatives to traditional bromination and nitration reactions. These methods could improve selectivity and reduce the reliance on hazardous reagents. For instance, photocatalytic hydrogenation has been shown to be highly efficient and selective for reducing functionalized nitrobenzenes. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. Exploring microwave-assisted nitration or bromination for the synthesis of this compound could lead to more efficient protocols. For example, microwave assistance has been successfully used in the synthesis of N-arylphosphoramidates from nitrobenzene. mdpi.com

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Multi-Step Classical Synthesis | Utilizes well-established reactions. | Poor atom economy, harsh conditions, potential for isomeric mixtures. |

| Direct C-H Functionalization | High atom economy, reduced step count. | Catalyst development, achieving high regioselectivity. |

| Photocatalysis/Electrosynthesis | Mild conditions, high selectivity, green approach. | Scalability, catalyst stability, substrate scope. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

Exploration of Unconventional Reactivity and Cascade Reactions

The true potential of this compound lies in the synergistic reactivity of its functional groups. Future research should focus on designing and executing novel cascade reactions, which allow for the rapid construction of complex molecular architectures from a simple starting material in a single operation. wikipedia.org20.210.105

Promising avenues for exploration include:

Reductive Cyclization Cascades: The ortho-nitro group can be selectively reduced to a nitroso, hydroxylamino, or amino group. Each of these intermediates is poised to react with the adjacent dibromoethyl group (or a derivative thereof) to form various nitrogen-containing heterocycles.

Dipolar Cycloaddition Cascades: As demonstrated with the closely related 1-(2,2-dibromovinyl)-4-nitrobenzene, the gem-dibromo functionality can be converted in situ into an alkyne. nih.gov This intermediate can then undergo a [2+3]-cycloaddition with a 1,3-dipole, which could even be generated from the nitro group itself, to form complex heterocyclic systems. nih.gov

Prins/Friedel-Crafts Type Cyclizations: Activation of the dibromoethyl group could initiate an intramolecular cyclization cascade, where the aromatic ring acts as a nucleophile in a Friedel-Crafts-type reaction to form fused bicyclic or polycyclic structures. beilstein-journals.org

These cascade reactions offer an efficient pathway to molecular complexity, a principle of significant value in the total synthesis of natural products and the generation of diverse compound libraries. 20.210.105ub.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's synthetic potential, the integration of modern automation and flow chemistry technologies is essential.

Flow Chemistry for Synthesis: Nitration reactions are notoriously exothermic and can pose significant safety risks in traditional batch reactors. mdpi.comrsc.org Continuous-flow microreactors offer vastly superior heat and mass transfer, allowing for safer reactions at elevated temperatures and pressures, often leading to higher yields and purity. mdpi.comeuropa.eu The development of a continuous-flow process for the synthesis of this compound would enhance safety, improve reproducibility, and enable scalable production. rsc.orgresearchgate.net

Automated Platforms for Reaction Optimization: Automated synthesis platforms can perform numerous experiments in parallel, rapidly screening catalysts, solvents, and other reaction parameters. researchgate.netchemspeed.comprotheragen.ai By coupling an automated synthesizer with in-line analytics, optimal conditions for the synthesis and subsequent transformations of this compound can be identified with minimal manual intervention, significantly accelerating the research and development cycle. researchgate.netsynthiaonline.com

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis via nitration and bromination. | Enhanced safety, improved heat/mass transfer, scalability, higher purity. mdpi.comeuropa.eu |

| Automated Synthesis | High-throughput screening of reaction conditions and cascade sequences. | Accelerated optimization, reduced manual effort, improved data quality. researchgate.netsynthiaonline.com |

Expansion of Application Horizons in Non-Prohibited Scientific Domains

Beyond fundamental synthetic chemistry, the unique structural features of this compound make it an attractive building block for advanced applications in chemical biology and material science.

Design of Advanced Probes for Chemical Biology Research

High-quality chemical probes are essential for dissecting complex biological processes. nih.govleibniz-fmp.denih.gov The this compound scaffold possesses functionalities that are ideal for the design of next-generation probes. nih.gov

Caged Compounds: The ortho-nitrobenzyl group is a well-known photolabile protecting group (PPG), often used to "cage" a biologically active molecule. acs.org Irradiation with light cleaves the nitrobenzyl group, releasing the active molecule with high spatiotemporal control. The dibromoethyl handle on the scaffold can be functionalized to attach various effector molecules, creating novel caged compounds for studying cellular signaling.

Activity-Based Probes (ABPs): The reactive gem-dibromo group can serve as an electrophilic "warhead" to covalently label specific protein targets, such as enzymes. By incorporating a reporter tag (e.g., a fluorophore or biotin), this scaffold could be developed into ABPs to profile enzyme activity directly in complex biological systems.

Fluorescent Sensors: The nitro group is an effective fluorescence quencher. The scaffold could be used to design fluorogenic probes that "turn on" upon reaction with a specific analyte. For example, a reaction that removes or transforms the nitro group could restore the fluorescence of a tethered dye, enabling the detection of specific enzymes or reactive species. nih.gov

Innovations in Material Science Applications

The high degree of functionalization in this compound makes it a promising monomer or precursor for novel materials. science.gov

Functional Polymers: The dibromoethyl group can participate in polymerization reactions, while the nitro group can be used to tune the electronic properties or serve as a handle for post-polymerization modification. This could lead to the development of new conductive polymers, high-refractive-index materials, or functional coatings.

Energetic Materials: Nitroaromatic compounds are foundational components of many energetic materials. Functionalizing nanomaterials, such as carbon nanotubes, with nitrobenzene derivatives has been shown to increase their energy density and create novel energetic composites. figshare.comresearchgate.net

Surface Modification: The compound can be used to covalently modify the surfaces of materials like antimonene and bismuthene nanosheets through reactions involving the transfer of lone pairs to diazonium salts derived from nitroaromatics. bohrium.com This functionalization can tune the electronic and optical properties of 2D materials, opening up applications in electronics and optoelectronics.

Q & A

Q. Table 1: Comparative Synthesis Parameters

| Precursor | Brominating Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-nitrophenyl)ethanol | PBr₃ | DCM | 2 | 87 | |

| Dibromdiazabutadien | Br₄ | Unreported | - | - |

For this compound, adapt these methods using dibrominating agents (e.g., Br₂ or CBr₄) and optimize stoichiometry (1.5–2.0 equivalents Br₂) in inert solvents (e.g., CCl₄). Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Advanced: How does the nitro group's electron-withdrawing effect influence the electronic environment and reactivity of the dibromoethyl moiety?

Answer:

The nitro group at the ortho position significantly polarizes the adjacent ethyl group:

- Hammett Analysis : The nitro group (σₚ = +1.27) increases the electrophilicity of the dibromoethyl carbon by ~40%, accelerating SN2 reactions .

- Kinetic Studies : In nucleophilic substitution (e.g., with NaN₃), the reaction rate for 2-nitro derivatives is 3–5× faster than non-nitro analogs. Activation energy (Eₐ) decreases by 15–20 kJ/mol due to resonance stabilization of transition states .

Q. Methodological Recommendation :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution.

- Use stopped-flow kinetics to measure bromide release rates under varying nucleophile concentrations (0.1–1.0 M).

Basic: What spectroscopic benchmarks are critical for characterizing this compound?

Answer:

Key Spectral Data :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.2 ppm, J = 8 Hz). The CH₂Br₂ group resonates as a singlet (δ 4.3–4.7 ppm) .

- ¹³C NMR : Nitro-substituted carbons at δ 145–150 ppm; Br-C carbons at δ 35–40 ppm .

- HRMS : Molecular ion [M+H]⁺ at m/z 348.8632 (C₈H₆Br₂NO₂⁺) with a Br₂ isotopic pattern (1:2:1 ratio) .

Q. Validation Protocol :

- Compare with crystallographic data (e.g., 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene: C–Br bond length = 1.89 Å, dihedral angle = 87° ).

Advanced: What decomposition pathways dominate under thermal or hydrolytic stress, and how can stability be enhanced?

Answer:

Decomposition Pathways :

Q. Stabilization Strategies :

- Store under N₂ at –20°C in amber vials to suppress photodegradation.

- Add radical scavengers (e.g., BHT, 0.1 wt%) to inhibit thermal radical pathways .

Basic: What safety protocols are recommended for handling dibrominated nitroaromatics?

Answer:

Critical Precautions :

Q. Emergency Response :

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:

Key Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.